molecular formula C19H20FN3O4S B2446370 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379994-60-0

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2446370
CAS No.: 2379994-60-0
M. Wt: 405.44
InChI Key: USLWBHUBGLPSLP-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-26-17-5-4-16(20)10-18(17)28(24,25)23-8-2-3-15(12-23)13-27-19-9-14(11-21)6-7-22-19/h4-7,9-10,15H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLWBHUBGLPSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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